molecular formula C23H22FN7O2 B2579515 (2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-32-2

(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2579515
CAS RN: 920387-32-2
M. Wt: 447.474
InChI Key: FGFJNRLVOMUPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a small molecule that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the design of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular formula of this compound is C23H23N7O2 and its molecular weight is 429.484.

Scientific Research Applications

Synthesis and Antagonist Activities

Syntheses and 5-HT2 Antagonist Activity

Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with piperidine groups similar to the requested compound, revealed potent 5-HT2 antagonist activities. These compounds, like 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, exhibited significant potential in modulating serotonin receptors without notable alpha 1 antagonist activity in vivo, indicating their importance in neurological research (Watanabe et al., 1992).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Triazole Derivatives

Novel 1,2,4-triazole derivatives, including those with structural elements similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These studies provide insight into the compound's potential application in combating microbial infections, showcasing the versatility of triazole derivatives in medicinal chemistry (Bektaş et al., 2007).

Biological Activity and Synthesis Techniques

Synthesis and Biological Activity of Triazole Analogues of Piperazine

Research into triazole analogues, incorporating piperazine rings akin to the compound , has demonstrated significant antibacterial activity against various pathogenic bacteria. This highlights the compound's relevance in the development of new antibacterial agents and emphasizes the importance of structural analogues in discovering potential therapeutic agents (Nagaraj et al., 2018).

Mechanism of Action

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment .

properties

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-2-33-19-9-4-3-8-18(19)23(32)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)17-7-5-6-16(24)14-17/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJNRLVOMUPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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